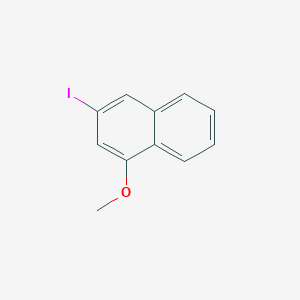

3-Iodo-1-methoxynaphthalene

Descripción general

Descripción

3-Iodo-1-methoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. This compound appears as a yellowish crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methoxynaphthalene typically involves the iodination of 1-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Iodo-1-methoxynaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or diethyl ether.

Major Products Formed

Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Oxidation Products: Naphthoquinones or other oxidized derivatives.

Reduction Products: Reduced naphthalene derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-iodo-1-methoxynaphthalene is in medicinal chemistry, where it is investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structures exhibit significant biological activities, which may be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids.

Case Study: Anticancer Activity

- A study demonstrated that iodine-containing naphthalene derivatives can inhibit cancer cell proliferation by disrupting cell signaling pathways. Further investigations are needed to elucidate the specific mechanisms involved in these interactions.

Material Science

The compound's unique structural characteristics lend themselves to applications in material science, particularly in the development of organic semiconductors and photonic devices . The electron-donating methoxy group can influence the electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Research Findings:

- Experimental results indicate that incorporating this compound into polymer matrices enhances charge transport properties, which is crucial for improving device efficiency .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex organic compounds. Its electrophilic nature allows it to participate in various coupling reactions, such as Suzuki and Heck reactions, which are fundamental in creating diverse chemical entities.

Synthetic Routes:

Mecanismo De Acción

The mechanism of action of 3-Iodo-1-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, alter gene expression, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-Methoxynaphthalene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

3-Bromo-1-methoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

3-Chloro-1-methoxynaphthalene: Contains a chlorine atom, which also affects its reactivity and the types of reactions it can undergo.

Uniqueness

3-Iodo-1-methoxynaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations that may not be possible with other halogenated derivatives. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in certain organic synthesis applications, such as cross-coupling reactions.

Actividad Biológica

3-Iodo-1-methoxynaphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on available literature, including its mechanisms of action, comparison with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and an iodine atom attached to the naphthalene ring, which significantly influences its reactivity and biological activity. The presence of iodine enhances the compound's electrophilicity, allowing it to participate in various chemical transformations.

Chemical Structure:

- Molecular Formula: C_11H_9I O

- Molecular Weight: 292.09 g/mol

- CAS Number: 148491-01-4

The biological activity of this compound is thought to arise from its interaction with specific cellular targets, such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Interference: It could interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Gene Expression Modulation: It may alter gene expression profiles, influencing cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This is supported by findings that halogenated naphthalenes can exhibit cytotoxic effects on tumor cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methoxynaphthalene | Lacks iodine | Less reactive; serves as a baseline comparison |

| 3-Bromo-1-methoxynaphthalene | Bromine instead of iodine | Different reactivity; less potent than iodine variant |

| 3-Chloro-1-methoxynaphthalene | Chlorine atom present | Similar structure but generally lower biological activity |

The presence of iodine in this compound enhances its reactivity compared to these similar compounds, allowing for more diverse chemical transformations and potentially greater biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated naphthalenes, including this compound:

- Antimicrobial Study: A comparative analysis demonstrated that compounds with iodine substitutions exhibited higher antimicrobial activity compared to their non-halogenated counterparts.

- Cytotoxicity Assessment: In vitro studies showed that this compound could induce significant cytotoxic effects on cancer cell lines, leading to increased interest in its potential as an anticancer agent .

- Mechanistic Insights: Research has suggested that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation .

Propiedades

IUPAC Name |

3-iodo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDQVDTLSHMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595626 | |

| Record name | 3-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148491-01-4 | |

| Record name | 3-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.